N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide
Description
Molecular Architecture and Functional Group Analysis
The compound’s structure integrates three distinct moieties: a 1,3,4-oxadiazole ring, a 3,4-dimethoxyphenyl group, and a benzamide unit substituted with a dipropylsulfamoyl group. The 1,3,4-oxadiazole core is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, which contributes to its electron-deficient character and potential for π-π stacking interactions. At position 5 of the oxadiazole ring, the 3,4-dimethoxyphenyl substituent introduces steric bulk and electron-donating methoxy groups (-OCH₃), which influence the compound’s electronic profile and solubility.
The benzamide moiety at position 2 of the oxadiazole is further functionalized with a dipropylsulfamoyl group (-SO₂N(C₃H₇)₂) at the para position of the benzene ring. This sulfonamide group enhances hydrophilicity and provides hydrogen-bonding capabilities through its sulfonyl oxygen atoms. The propyl chains on the sulfamoyl nitrogen modulate lipophilicity, affecting membrane permeability and intermolecular interactions.
Table 1: Key Functional Groups and Their Roles
| Functional Group | Position | Role |
|---|---|---|
| 1,3,4-Oxadiazole | Core heterocycle | Electron deficiency, rigidity |
| 3,4-Dimethoxyphenyl | C5 of oxadiazole | Steric effects, electron donation |
| Dipropylsulfamoyl benzamide | C2 of oxadiazole | Hydrogen bonding, solubility modulation |
The molecular formula, C₂₅H₃₀N₄O₆S, reflects a molar mass of 514.6 g/mol, consistent with high-resolution mass spectrometry data. The spatial arrangement of these groups creates a planar oxadiazole-phenyl system conjugated with the benzamide unit, as evidenced by computational modeling of analogous structures.
Properties
IUPAC Name |
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O6S/c1-5-13-27(14-6-2)34(29,30)18-10-7-16(8-11-18)21(28)24-23-26-25-22(33-23)17-9-12-19(31-3)20(15-17)32-4/h7-12,15H,5-6,13-14H2,1-4H3,(H,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFVSGWAKGYLSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide typically involves multiple steps, starting with the preparation of the oxadiazole ring This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and high-throughput screening of reaction conditions to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The aromatic rings and methoxy groups can be oxidized under strong oxidative conditions.
Reduction: The oxadiazole ring can be reduced to form different heterocyclic structures.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the methoxy groups can lead to the formation of quinones, while reduction of the oxadiazole ring can yield various amine derivatives.
Scientific Research Applications
Pharmacological Applications
1.1. Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing the oxadiazole moiety. Research indicates that derivatives similar to N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with a similar structure have shown significant activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, suggesting potential therapeutic applications in oncology .
1.2. Neuroprotective Effects
The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease. The oxadiazole scaffold has been associated with inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathophysiology of Alzheimer's. Compounds displaying dual inhibition of these enzymes can potentially ameliorate cognitive decline and memory impairment associated with neurodegeneration .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the pharmacological properties of this compound and its analogs. Substituents on the oxadiazole ring and the benzamide moiety significantly influence biological activity:
| Substituent | Effect on Activity |
|---|---|
| Methoxy groups | Enhance solubility and bioavailability |
| Sulfonamide group | Improve enzyme inhibition efficacy |
| Aromatic substitutions | Affect binding affinity to target enzymes |
These insights guide further modifications to enhance efficacy and reduce toxicity.
Case Studies
Several case studies provide evidence of the compound's effectiveness:
- Study on Alzheimer's Disease Models : A compound structurally related to this compound was tested in scopolamine-induced cognitive impairment models in rats. Results indicated improved memory performance and reduced AChE activity compared to controls .
- Cytotoxicity Assessment : In vitro assays demonstrated that specific analogs exhibited IC50 values below 10 µM against MCF-7 cells, indicating strong anticancer potential .
Mechanism of Action
The mechanism of action of N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can act as a bioisostere for amides or esters, allowing the compound to mimic or inhibit the activity of natural substrates. The dipropylsulfamoyl group can enhance the compound’s binding affinity and selectivity for its target.
Comparison with Similar Compounds
Biological Activity
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an oxadiazole ring and a dipropylsulfamoyl group. Its molecular formula is and has a molecular weight of approximately 396.47 g/mol. The presence of the dimethoxyphenyl group is crucial for its biological interactions.
Target Interactions
Compounds containing the oxadiazole moiety have been shown to interact with various biological targets, including:
- Enzymes : Inhibition of key enzymes involved in cancer proliferation.
- Receptors : Modulation of receptor activity that influences cellular signaling pathways.
Biochemical Pathways
The compound may impact several biochemical pathways by:
- Inducing apoptosis in cancer cells.
- Inhibiting angiogenesis, thereby limiting tumor growth.
- Modulating cell cycle progression through kinase inhibition.
Anticancer Activity
Research indicates that derivatives of 1,3,4-oxadiazoles exhibit potent anticancer properties. The compound's ability to inhibit specific enzymes such as thymidylate synthase and histone deacetylases (HDAC) contributes to its effectiveness against various cancer cell lines. A study highlighted that oxadiazole derivatives can selectively target cancer cells while sparing normal cells, which is critical for reducing side effects in therapeutic applications .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against a range of pathogens. The oxadiazole ring enhances the compound's ability to penetrate microbial membranes and disrupt their metabolic processes.
Anti-inflammatory Effects
Research has shown that compounds with similar structures can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This suggests potential therapeutic applications in inflammatory diseases.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics due to its lipophilic nature. The presence of the dipropylsulfamoyl group may enhance solubility and bioavailability.
| Property | Description |
|---|---|
| Absorption | High due to lipophilicity |
| Distribution | Wide distribution in tissues |
| Metabolism | Primarily hepatic; involves cytochrome P450 enzymes |
| Excretion | Renal excretion as metabolites |
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Anticancer Efficacy : A study demonstrated that a related oxadiazole derivative exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating strong cytotoxicity .
- Enzyme Inhibition : Research on enzyme inhibition revealed that oxadiazole derivatives could effectively inhibit α-amylase, showcasing their potential in managing diabetes .
- In Vivo Studies : Animal models have shown that compounds with similar structures can reduce tumor size significantly when administered at therapeutic doses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
